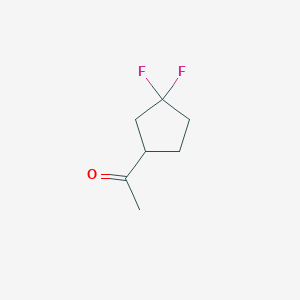

Ethanone, 1-(3,3-difluorocyclopentyl)-

CAS No.: 1202077-00-6

Cat. No.: VC2857129

Molecular Formula: C7H10F2O

Molecular Weight: 148.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1202077-00-6 |

|---|---|

| Molecular Formula | C7H10F2O |

| Molecular Weight | 148.15 g/mol |

| IUPAC Name | 1-(3,3-difluorocyclopentyl)ethanone |

| Standard InChI | InChI=1S/C7H10F2O/c1-5(10)6-2-3-7(8,9)4-6/h6H,2-4H2,1H3 |

| Standard InChI Key | ULCPHYUACJRMIJ-UHFFFAOYSA-N |

| SMILES | CC(=O)C1CCC(C1)(F)F |

| Canonical SMILES | CC(=O)C1CCC(C1)(F)F |

Introduction

Ethanone, 1-(3,3-difluorocyclopentyl)-, also known as 1-(3,3-difluorocyclopentyl)ethan-1-one, is a chemical compound with the molecular formula C7H10F2O. It is characterized by a cyclopentyl ring with two fluorine atoms attached at the 3-position and an ethanone (acetone) group attached to the cyclopentyl ring. This compound is of interest due to its unique chemical properties and potential applications in organic synthesis.

Safety and Hazards

Ethanone, 1-(3,3-difluorocyclopentyl)-, poses several hazards:

-

Flammability: Classified as a flammable liquid and vapor (H226).

-

Toxicity: Harmful if swallowed (H302).

-

Skin and Eye Irritation: Causes skin irritation (H315) and serious eye irritation (H319).

-

Respiratory Irritation: May cause respiratory irritation (H335).

Safety Precautions

Handling requires protective equipment, including gloves, safety glasses, and a mask. Storage should be in a well-ventilated area away from ignition sources.

Synthesis

The synthesis of Ethanone, 1-(3,3-difluorocyclopentyl)-, typically involves reactions that form the cyclopentyl ring with fluorine substitution, followed by attachment of the ethanone group. Specific synthesis methods are not detailed in the available literature but would likely involve standard organic chemistry techniques such as Friedel-Crafts acylation or similar reactions.

Applications

While specific applications of this compound are not well-documented, its structure suggests potential use as an intermediate in organic synthesis, particularly for compounds requiring fluorinated cyclopentyl moieties.

Research Findings

Research on Ethanone, 1-(3,3-difluorocyclopentyl)-, is limited, but its properties make it a candidate for studies involving fluorinated compounds. Fluorination can significantly alter the physical and chemical properties of organic molecules, making them useful in pharmaceuticals, agrochemicals, and materials science.

Ethanone, 1-(3,3-Difluorocyclobutyl)-

This compound has a similar structure but with a cyclobutyl ring instead of cyclopentyl. It also exhibits flammability and skin irritation hazards.

| Compound | Molecular Formula | Hazards |

|---|---|---|

| Ethanone, 1-(3,3-Difluorocyclopentyl)- | C7H10F2O | Flammable, Harmful if Swallowed, Skin and Eye Irritant |

| Ethanone, 1-(3,3-Difluorocyclobutyl)- | C6H8F2O | Flammable, Skin Irritant, Eye Irritant |

Other Fluorinated Compounds

Fluorinated compounds are widely studied for their unique properties, including increased stability and altered reactivity. They are used in various applications, from pharmaceuticals to materials science.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume